REACTION_CXSMILES
|
Cl[Si:2](Cl)(Cl)[C:3]([CH:5]=[CH2:6])=[CH2:4].C1[CH2:13][O:12]CC1.[CH3:14][OH:15].CC[O:18][CH2:19]C>N(CC)(CC)CC>[CH3:14][O:15][Si:2]([O:12][CH3:13])([O:18][CH3:19])[C:3]([CH:5]=[CH2:6])=[CH2:4]
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Name
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|
Quantity
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8.7 g
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Type
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reactant
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Smiles
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Cl[Si](C(=C)C=C)(Cl)Cl
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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C1CCOC1
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
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Details
|
while agitating
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was gently dropped
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Type
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STIRRING
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Details
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Thereafter, the mixture was agitated at room temperature for further 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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The resulting (C2H5)3N.HCl was removed by filtration
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Type
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DISTILLATION
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Details
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followed by vacuum distillation
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Name
|
|
Type
|
product
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Smiles
|
CO[Si](C(=C)C=C)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |